2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine

説明

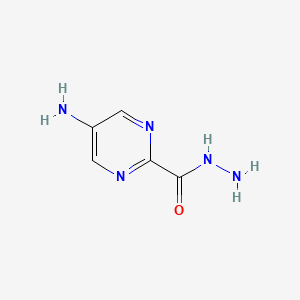

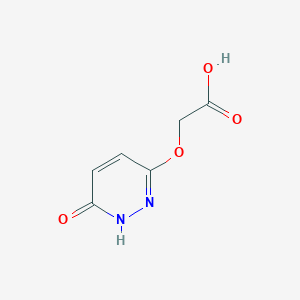

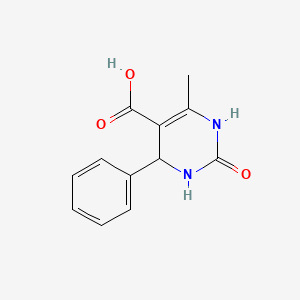

The compound “2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine” is a complex organic molecule. It contains a phenyl ring structure with two ethoxy groups attached at the 3 and 4 positions, and an acetamidine group with a hydroxy substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, was synthesized based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with the compound , focusing on the metabolic activation pathways that lead to carcinogenicity. It highlights the complex metabolic activation pathways that involve intermediates like CDEPA and CMEPA, leading to DNA-reactive products in rats and humans, showcasing the relevance of these compounds in understanding carcinogenic mechanisms and environmental health perspectives (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation of 2-Aminophenol

This research focuses on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in antimalarial drug synthesis. The study uses immobilized lipase for the acetylation process, optimizing various parameters for efficiency. It provides insights into enzymatic catalysis and kinetic studies for pharmaceutical synthesis, demonstrating the application of similar compounds in drug development (Magadum & Yadav, 2018).

Antibacterial Effects of Synthesized Derivatives

This paper reports on the synthesis and antibacterial activity of derivatives of 4-hydroxy-chromen-2-one. It discusses novel organic compounds' synthesis, including structures related to the compound , and evaluates their antibacterial properties against various bacterial strains. The study contributes to the field of antimicrobial research and the search for new antibacterial agents (Behrami & Dobroshi, 2019).

Anticonvulsant Activity of Functionalized Acetamides

Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides investigates the stereochemical properties and anticonvulsant activities of these compounds. The study provides insights into the molecular features likely responsible for the compounds' anticonvulsant effects, contributing to the development of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

将来の方向性

Future research could involve the synthesis of “2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine” and the investigation of its properties and potential applications. A related compound, aluminosilicate, showed high selectivity of 100% of the reaction product 2-(3,4-dimethoxy-phenyl)-4-methyl-1,3-dioxolane .

作用機序

Target of Action

A structurally similar compound, bevantolol, is known to target beta-1 adrenergic receptors . These receptors play a crucial role in the cardiovascular system, influencing heart rate and blood pressure .

Mode of Action

Related compounds like bevantolol have been shown to exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine might interact with its targets in a similar manner, leading to changes in cellular signaling and function.

Biochemical Pathways

It’s worth noting that the modulation of adrenergic receptors can impact a variety of biochemical pathways, including those involved in cardiac function and blood pressure regulation .

Pharmacokinetics

The molecular weight of a structurally similar compound, 2-(3,4-diethoxy-phenyl)-ethylamine, is reported to be 209284 , which might influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the potential target of action, it can be inferred that the compound might influence cardiovascular function by modulating the activity of adrenergic receptors .

Action Environment

A study on a different compound suggests that solvent polarity can significantly impact the excited-state intramolecular proton transfer of certain molecules , which might also apply to 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine.

特性

IUPAC Name |

2-(3,4-diethoxyphenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(13)14-15)7-11(10)17-4-2/h5-7,15H,3-4,8H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDURNMSJZWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=NO)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401009 | |

| Record name | 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885957-46-0 | |

| Record name | 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)

![3-Amino-7-bromo-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one](/img/structure/B1622681.png)

![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)

![5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622696.png)